molecular formula C9H5BrFNO B1444419 8-Bromo-7-fluoroquinolin-2(1H)-one CAS No. 1001322-86-6

8-Bromo-7-fluoroquinolin-2(1H)-one

Cat. No. B1444419
M. Wt: 242.04 g/mol
InChI Key: ZFVLXWUHSUHDGG-UHFFFAOYSA-N
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Description

8-Bromo-7-fluoroquinolin-2(1H)-one is a synthetic compound that has been used in scientific research for several decades. It is a substituted quinoline with a bromine atom at the 8th position and a fluorine atom at the 7th position. This compound has been studied for its various biological activities, including its potential use in drug development and medical applications.

Scientific Research Applications

Photoremovable Protecting Group for Physiological Use

8-Bromo-7-hydroxyquinoline (BHQ) is notable for its efficiency in photolysis using both classic one-photon excitation (1PE) and two-photon excitation (2PE). Its application is significant in studying cell physiology, where it can be used in 'caged' compounds to release bioactive molecules like neurotransmitters and nucleic acids upon light exposure. This technology leverages BHQ's photophysical properties, making it a viable photoremovable protecting group for controlling biological effectors in cell and tissue cultures with light, especially 2PE (Zhu, Pavlos, Toscano, & Dore, 2006).

Synthesis and Biological Activities of Derivatives

The compound 8-bromo-3-cyano-6-fluoroquinoline-4(1H)-one, derived from 2-Bromo-4-fluoroaniline, serves as a versatile building block for synthesizing various quinoline derivatives. These compounds, including thieno[3,2‐c]quinoline and pyrrolo[3,2‐c]quinoline derivatives, have been screened for significant broad antibacterial activity against both gram-positive and gram-negative bacterial strains. Some derivatives also demonstrated remarkable antifungal activity (Abdel‐Wadood, Abdel-Monem, Fahmy, & Geies, 2014).

Functionalization and Metalation

Mono- and disubstituted 2-bromo-3-fluoroquinolines can be transformed into various carboxylic acids through halogen/metal permutation and carboxylation. This process highlights the compound's versatility in introducing functional groups at specific positions, offering a pathway for chemical modifications and potential pharmaceutical applications (Ondi, Volle, & Schlosser, 2005).

Photolabile Protecting Group with Sensitivity to Multiphoton Excitation

BHQ, as a photolabile protecting group for carboxylic acids, shows greater single-photon quantum efficiency than other esters and is sensitive enough for multiphoton-induced photolysis in vivo. Its increased solubility and low fluorescence make it suitable for biological applications, especially in protecting biological messengers (Fedoryak & Dore, 2002).

Photophysical Studies of Derivatives

The photophysical properties of 8-bromo-7-hydroxyquinolinyl group (BHQ) and its derivatives in various solutions have been extensively studied. These studies help in understanding the ground-state species and the impact of bromination on the photophysical behavior, which is crucial for applications in fluorescence microscopy and other spectroscopic techniques (An, Ma, Nganga, Zhu, Dore, & Phillips, 2009).

Synthesis of Complexes for Cytotoxic Studies

The synthesis of 8-hydroxyquinoline derived p-halo N4-phenyl substituted thiosemicarbazones and their metal complexes has been studied. These compounds, particularly the Co(III) complexes of fluoro and bromo derivatives, showed significant antiproliferative activity against breast cancer cell lines, suggesting their potential use in cancer therapy (Kotian, Kamat, Naik, Kokare, Kumara, Lokanath Neratur, Kumbar, Bhat, & Revankar, 2021).

properties

IUPAC Name

8-bromo-7-fluoro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO/c10-8-6(11)3-1-5-2-4-7(13)12-9(5)8/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFVLXWUHSUHDGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=CC(=O)N2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50731231
Record name 8-Bromo-7-fluoroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50731231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-7-fluoroquinolin-2(1H)-one

CAS RN

1001322-86-6
Record name 8-Bromo-7-fluoroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50731231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Lu, S Vibhute, L Li, A Okumu… - Journal of Medicinal …, 2021 - ACS Publications
Novel bacterial topoisomerase inhibitors (NBTIs) are among the most promising new antibiotics in preclinical/clinical development. We previously reported dioxane-linked NBTIs with …
Number of citations: 14 pubs.acs.org

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